molecular formula C18H23NO3 B14120255 tert-Butyl 4-(benzofuran-5-yl)piperidine-1-carboxylate

tert-Butyl 4-(benzofuran-5-yl)piperidine-1-carboxylate

Cat. No.: B14120255
M. Wt: 301.4 g/mol
InChI Key: PHPOTZLUEDSYNB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(benzofuran-5-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C18H23NO3. It is a derivative of piperidine and benzofuran, and it is often used as an intermediate in the synthesis of various biologically active compounds. This compound is known for its stability and versatility in chemical reactions, making it a valuable component in pharmaceutical and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(benzofuran-5-yl)piperidine-1-carboxylate typically involves the reaction of benzofuran derivatives with piperidine derivatives under controlled conditions. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with benzofuran-5-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(benzofuran-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(benzofuran-5-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules.

Biology: In biological research, this compound is utilized in the study of enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological pathways and understanding molecular mechanisms .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific receptors or enzymes, contributing to the discovery of new treatments for various diseases .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(benzofuran-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(benzofuran-5-yl)piperidine-1-carboxylate is unique due to its combination of the benzofuran and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(1-benzofuran-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-18(2,3)22-17(20)19-9-6-13(7-10-19)14-4-5-16-15(12-14)8-11-21-16/h4-5,8,11-13H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPOTZLUEDSYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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